
1,2,4-Triazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-6-amine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Triazines are characterized by a six-membered ring structure with three nitrogen atoms. The 1,2,4-triazine isomer has nitrogen atoms at the first, second, and fourth positions of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
1,2,4-Triazin-6-amine can be synthesized through several methods:
Condensation of 1,2-dicarbonyl compounds with amidrazones: This method involves the reaction of 1,2-dicarbonyl compounds with amidrazones under specific conditions to form the triazine ring.
Bamberger triazine synthesis: This classical method involves the cyclization of appropriate precursors to form the triazine ring.
Industrial production: Industrial methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the synthesis.
Analyse Des Réactions Chimiques
1,2,4-Triazin-6-amine undergoes various chemical reactions, including:
Nucleophilic aromatic substitution: Due to the presence of nitrogen atoms, the compound readily undergoes nucleophilic aromatic substitution reactions.
Inverse electron demand Diels-Alder reaction: This reaction involves the triazine reacting with electron-rich dienophiles to form a bicyclic intermediate, which then extrudes nitrogen gas to form an aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and other derivatives.
Applications De Recherche Scientifique
1,2,4-Triazin-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-6-amine involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA interaction: It may interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell signaling pathways: The compound can modulate various cell signaling pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1,2,4-Triazin-6-amine can be compared with other triazine derivatives:
This compound stands out due to its unique nitrogen arrangement, which imparts distinct chemical properties and reactivity compared to other triazine isomers.
Propriétés
Formule moléculaire |
C3H4N4 |
|---|---|
Poids moléculaire |
96.09 g/mol |
Nom IUPAC |
1,2,4-triazin-6-amine |
InChI |
InChI=1S/C3H4N4/c4-3-1-5-2-6-7-3/h1-2H,(H2,4,7) |
Clé InChI |
HJIHSNIBZNREGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
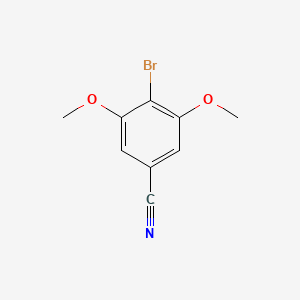

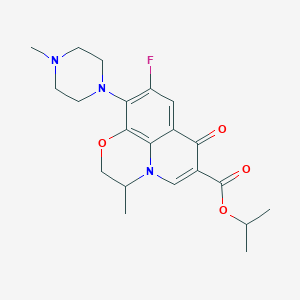
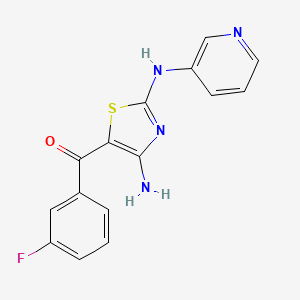

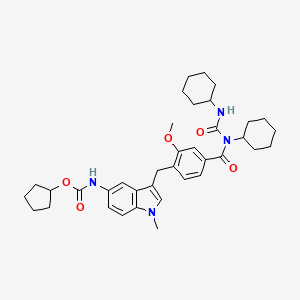

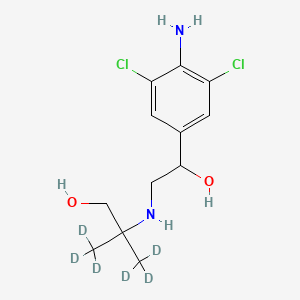
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)


![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
